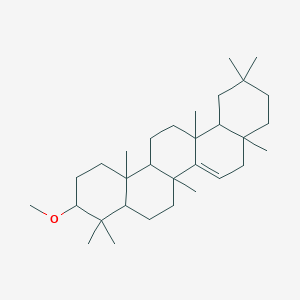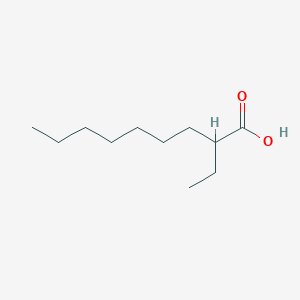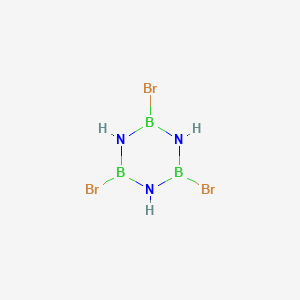
2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves reactions like cyclocondensation, where precursors like N-1,N-3-diphenylformamidrazone react with dibromophenylborane or similar boron sources to form triazaboroles, a class of compounds related to triazatriborinane (Weber et al., 1999). Other methods include reacting bromo-substituted benzene derivatives with stannyl or mercurial reagents, leading to various organometallic compounds (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds often features extensive hydrogen bonding and π-π stacking interactions, as seen in compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, which crystallizes in the monoclinic space group with specific cell dimensions (Hwang et al., 2006).
Chemical Reactions and Properties
Reactivity patterns in related compounds can include reactions like arylation, where dibromo-triazole compounds react with aromatic halides to form aryl-triazoles (Wang et al., 2009). Other reactions may involve transformations under specific conditions, leading to a variety of functionalized compounds.
Physical Properties Analysis
Compounds like triazapentadienes, which share structural motifs with triazatriborinane, demonstrate strong tendencies for aggregation due to hydrogen bonding, influencing their physical state and solubility (Wrobel et al., 2016).
Chemical Properties Analysis
Chemical properties of related compounds can vary widely, but functionalities like boron centers or triazole rings can impart unique reactivity, such as in the case of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, which is used for chlorination and oxidation reactions (Thorat et al., 2013).
Applications De Recherche Scientifique
Polymer Chemistry and Organic Synthesis
2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane derivatives are being explored for their potential use in polymer chemistry and organic synthesis. For instance, compounds such as 1,3,5-triazido-2,4,6-tribromobenzene, derived from similar brominated compounds, have been identified as potentially valuable photoactive cross-linking reagents for polymer chemistry. These compounds also serve as starting materials in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Synthesis of Bioactive Compounds
Triazine derivatives, closely related to triazatriborinane, are noted for their broad applications across industries, including pharmaceuticals. The structural symmetry and ease of functionalization of the 1,3,5-triazine core make it an advantageous scaffold for generating diverse molecular libraries. These derivatives have been identified for their roles in creating selective and potent chemical probes for various protein families, indicating a promising area of research in drug discovery and development (Banerjee, Brown, & Weerapana, 2013).
Environmental and Toxicological Studies
Studies have also been conducted on the environmental presence and toxicology of compounds similar to 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, such as 2,4,6-tribromophenol. These studies focus on the compound's ubiquity in the environment, its sources, and its potential impacts on human health and the ecosystem. Although these studies do not directly focus on 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, they highlight the importance of understanding the environmental and health implications of brominated compounds (Koch & Sures, 2018).
Supramolecular Chemistry
Furthermore, triazole and its derivatives, sharing a structural similarity with 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane, are extensively studied for their multifaceted supramolecular interactions. These interactions have paved the way for myriad applications in areas like supramolecular chemistry, coordination chemistry, and anion recognition. The versatility of these compounds is evident from their diverse applications, which extend beyond the initial scope of click chemistry (Schulze & Schubert, 2014).
Propriétés
IUPAC Name |
2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMMJIWMGUYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Br3H3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632409 |
Source


|
| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
CAS RN |
13703-88-3 |
Source


|
| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

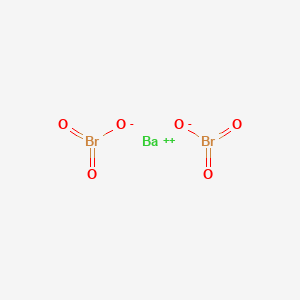
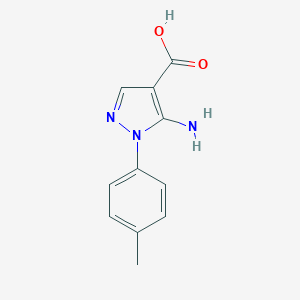
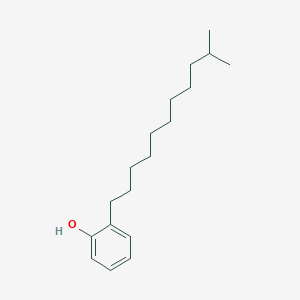
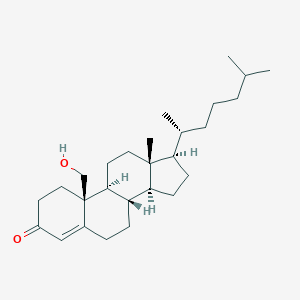
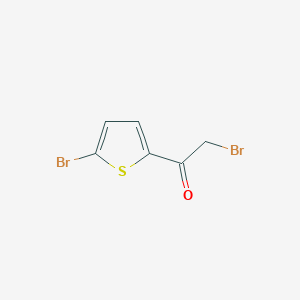
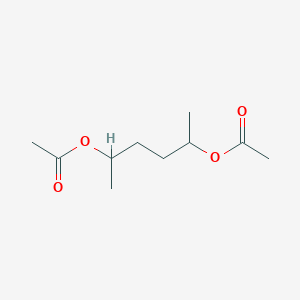
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
